molecular formula C12H26O4Si2 B1146633 3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate CAS No. 146632-07-7

3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate

Cat. No.: B1146633
CAS No.: 146632-07-7
M. Wt: 290.506
InChI Key: XKRNOHIEWSINLH-UHFFFAOYSA-N
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Description

3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C12H26O4Si2 It is a member of the organosilicon compounds, which are known for their unique properties and applications in various fields

Scientific Research Applications

3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate has a wide range of applications in scientific research, including:

    Materials Science: Used as a precursor for the synthesis of advanced materials with unique properties.

    Polymer Chemistry: Incorporated into polymer matrices to enhance their mechanical and thermal properties.

    Biology and Medicine: Investigated for its potential use in drug delivery systems and biomedical implants.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.

Mechanism of Action

The mechanism of action of Polydimethylsiloxane, monomethacryloxypropyl terminated, is primarily related to its ability to form copolymers with other monomers . These copolymers can exhibit a range of properties depending on the specific monomers used, making them suitable for a variety of applications .

Safety and Hazards

Polydimethylsiloxane, monomethacryloxypropyl terminated, is classified as causing serious eye irritation . Therefore, it is recommended to wear protective gloves, protective clothing, and eye protection when handling this substance . If it comes into contact with the eyes, it is advised to rinse cautiously with water for several minutes and seek medical advice if eye irritation persists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate typically involves the reaction of methacrylic acid with a silane compound. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, under controlled temperature and pressure conditions. The reaction can be represented as follows:

Methacrylic Acid+Silane Compound3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate\text{Methacrylic Acid} + \text{Silane Compound} \rightarrow \text{this compound} Methacrylic Acid+Silane Compound→3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and catalyst concentration to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the compound into silane derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require the presence of a strong base or acid as a catalyst.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted organosilicon compounds.

Comparison with Similar Compounds

Similar Compounds

  • 3-[[ethoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate
  • 3-[[propoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate
  • 3-[[butoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate

Uniqueness

3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate is unique due to its specific functional groups, which confer distinct properties such as enhanced reactivity and stability. Compared to similar compounds, it offers better performance in applications requiring high thermal and mechanical stability.

Properties

IUPAC Name

3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O4Si2/c1-11(2)12(13)15-9-8-10-17(4,5)16-18(6,7)14-3/h1,8-10H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRNOHIEWSINLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCC[Si](C)(C)O[Si](C)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104780-61-2, 146632-07-7
Record name Siloxanes and Silicones, di-Me, 3-[(1-oxo-2-propen-1-yl)oxy]propyl group-terminated
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name METHACRYLOXYPROPYL TERMINATED POLYDIMETHYLSILOXANE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methacryloxypropyl-methylsiloxane)-dimethylsiloxane copolymer
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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